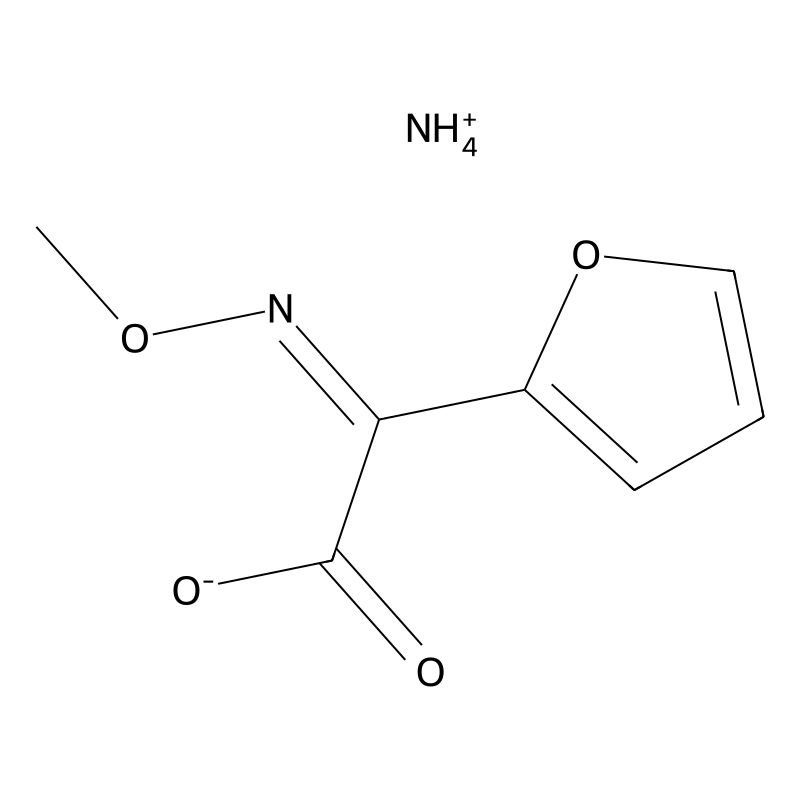Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound with the molecular formula C₇H₁₀N₂O₄. It is characterized by the presence of a furan ring, a methoxyimino group, and an acetate moiety. This compound exists as an ammonium salt, which influences its solubility and reactivity in various chemical environments. Its structure includes a furan ring substituted at the 2-position, making it unique among similar compounds due to the specific arrangement of its functional groups .
Precursor for the Synthesis of Furan Derivatives:
The Z configuration of this compound makes it a valuable intermediate for the synthesis of various furan derivatives, which are a class of heterocyclic compounds with a five-membered ring containing oxygen and two carbon atoms. These derivatives have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science [].
A patent describes a method for preparing this specific Z-isomer with high selectivity, potentially enabling more efficient and targeted synthesis of desired furan derivatives [].
Potential Biological Activity:
Limited studies suggest that Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate may possess some biological activity. However, the specific nature and potential applications of this activity require further investigation [].
The chemical behavior of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is primarily defined by its functional groups:
- Hydrolysis: In aqueous conditions, the methoxyimino group can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.
- Esterification: The acetate moiety can participate in esterification reactions with alcohols, producing esters.
- Nucleophilic Substitution: The furan ring can act as a nucleophile in various reactions, particularly with electrophiles, due to its electron-rich nature.
These reactions highlight its potential utility in synthetic organic chemistry .
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has been studied for its biological properties, particularly as an intermediate in the synthesis of cephalosporin antibiotics. The presence of the methoxyimino group is significant as it enhances antibacterial activity by inhibiting bacterial cell wall synthesis. Additionally, compounds with similar structural features have shown promise in anti-inflammatory and antifungal activities .
The synthesis of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically involves several steps:
- Formation of Methoxyimino Acetic Acid: This can be achieved through the reaction of methoxyamine with acetic acid derivatives.
- Cyclization: The furan ring is introduced via cyclization reactions involving suitable precursors.
- Ammonium Salt Formation: Finally, the compound is converted into its ammonium salt form by treatment with ammonium hydroxide or other ammonium sources.
These methods underscore the compound's synthetic versatility and relevance in pharmaceutical applications .
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate finds applications primarily in medicinal chemistry:
- Antibiotic Synthesis: It serves as an important intermediate in the production of cephalosporin antibiotics.
- Research Tool: Its unique structure makes it useful for studying reaction mechanisms involving furan derivatives and methoxyimino groups.
- Potential Drug Development: Ongoing research may reveal additional therapeutic uses based on its biological activity.
These applications illustrate its significance in both academic and industrial settings .
Interaction studies involving ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with bacterial enzymes involved in cell wall synthesis, enhancing its efficacy as an antibiotic precursor. Further research is needed to elucidate these interactions fully and determine their implications for drug development.
Several compounds share structural similarities with ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ammonium 2-Furyl(methoxyimino)acetate | Similar furan and methoxyimino groups | Different substitution patterns on the furan ring |
| (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt | Similar core structure but varies in side groups | May exhibit different biological activities |
| 5-Methoxyimino-3-furylacetic acid | Contains a furyl group but lacks ammonium salt form | Different reactivity due to lack of ammonium |
These comparisons highlight the uniqueness of ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate in terms of its specific chemical structure and potential applications in antibiotic synthesis .
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate belongs to the class of α-(methoxyimino)acetic acid derivatives. Its IUPAC name, (Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid ammonium salt, underscores the stereochemistry (Z-configuration) critical for biological activity. Synonymous designations include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 97148-39-5 | |
| Molecular Formula | C₇H₁₀N₂O₄ | |
| Molecular Weight | 186.17 g/mol | |
| Density | 1.417 g/mL | |
| Boiling Point | 284.7°C at 760 mmHg |
The compound’s ammonium salt form enhances water solubility, facilitating its use in aqueous reaction conditions.
Historical Context and Development
First synthesized in the late 20th century, this compound gained prominence as a side-chain intermediate for cefuroxime, a β-lactam antibiotic introduced in the 1980s. Early synthetic routes relied on 2-furoyl chloride and potassium cyanide, achieving modest yields (16–30%) but raising environmental and safety concerns due to cyanide usage. Innovations in the 2000s, such as Wang et al.’s oximation-hydrolysis-oxidation sequence using 2-acetylfuran, improved total yields to 37.8%. Recent advances employ biocatalysis, leveraging ThDP-dependent enzymes to synthesize precursors like 2-furylhydroxymethylketone (2-FHMK) from furfural and formaldehyde, achieving 96.2% yield with reduced ecological impact.
Significance in Organic Chemistry
The Z-configuration of the methoxyimino group is pivotal for antibiotic efficacy, as it resists hydrolysis by bacterial β-lactamases. This stereochemical preference aligns with structure-activity relationships (SAR) in cephalosporins, where bulkier substituents enhance stability and potency. Beyond pharmaceuticals, the compound serves as a model for studying furan-based heterocycles, which are ubiquitous in natural products and materials science.
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
GHS Hazard Statements
Pictograms

Flammable








